![molecular formula C19H18NaO6S B1683162 Natrium-1,6,6-Trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonat CAS No. 69659-80-9](/img/structure/B1683162.png)

Natrium-1,6,6-Trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Tanshinone IIA sulfonate sodium has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: It is studied for its effects on cellular processes and signaling pathways.

Medicine: It is widely used in the treatment of cardiovascular diseases, including angina pectoris and myocardial infarction. .

Industry: It is used in the production of pharmaceuticals and other health-related products

Wirkmechanismus

Target of Action

Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate, also known as Tanshinone IIA sulfonate sodium, primarily targets PKG (Protein Kinase G) and PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma) . These proteins play crucial roles in various cellular processes, including cell proliferation and calcium homeostasis .

Mode of Action

Tanshinone IIA sulfonate sodium inhibits hypoxia-induced downregulation of PKG and PPAR-γ . It also suppresses the expression of TRPC1 and TRPC6 in hypoxic Pulmonary Arterial Smooth Muscle Cells (PASMCs), which can be prevented by specific knockdown of PKG or PPAR-γ .

Biochemical Pathways

The compound affects the PKG-PPAR-γ signaling axis, which is involved in the regulation of cell proliferation and calcium homeostasis . It also influences the activity of CYP3A4, a key enzyme in drug metabolism .

Pharmacokinetics

Tanshinone IIA sulfonate sodium inhibits the activity of CYP3A4 in a dose-dependent manner . The KM and Vmax values of the compound are 54.8±14.6 µM and 0.9±0.1 nmol/mg protein/min, respectively, for the HLMs and 7.5±1.4 µM and 6.8±0.3 nmol/nmol P450/min, respectively, for CYP3A4 .

Result of Action

The compound has been shown to shorten escape latency, increase crossing times of the original position of the platform, and increase the time spent in the target quadrant in animal models . It also decreases the activity of acetylcholinesterase (AChE) and increases the activity of choline acetyltransferase (ChAT) in the hippocampus and cortex .

Action Environment

Environmental factors such as hypoxia can influence the action of Tanshinone IIA sulfonate sodium . For instance, the compound’s ability to inhibit hypoxia-induced downregulation of PKG and PPAR-γ is particularly notable .

Biochemische Analyse

Biochemical Properties

Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate interacts with various enzymes and proteins. It inhibits hypoxia-induced Protein Kinase G (PKG) and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) downregulation in Pulmonary Artery Smooth Muscle Cells (PASMCs) and distal pulmonary arteries of rats . The suppressive effects of this compound on Transient Receptor Potential Canonical 1 and 6 (TRPC1 and TRPC6) expression in hypoxic PASMCs can be prevented by specific knockdown PKG or PPAR-γ .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It decreases the activity of acetylcholinesterase (AChE) and increases the activity of choline acetyltransferase (ChAT) in the hippocampus and cortex of SCOP-treated mice .

Molecular Mechanism

Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate exerts its effects at the molecular level through various mechanisms. It inhibits the activity of Cytochrome P450 3A4 (CYP3A4) in a dose-dependent manner by the Human Liver Microsomes (HLMs) and CYP3A4 isoform .

Dosage Effects in Animal Models

In animal models, the effects of Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate vary with different dosages. For instance, at dosages of 10 mg/kg and 20 mg/kg, it shortens escape latency, increases crossing times of the original position of the platform, and increases the time spent in the target quadrant .

Vorbereitungsmethoden

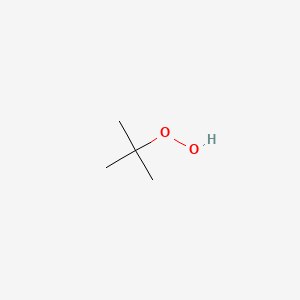

Synthesewege und Reaktionsbedingungen

Die Herstellung von Tanshinon IIA Sulfonat Natrium beinhaltet eine Sulfonierungsreaktion von Tanshinon IIA. In einem organischen Lösungsmittel wird Schwefeltrioxid oder eine Schwefeltrioxidverbindung verwendet, um die Sulfonierungsreaktion an Tanshinon IIA durchzuführen. Nach der Reaktion wird die Lösung filtriert und der Filterkuchen mit einem organischen Lösungsmittel gewaschen, um nicht umgesetzte Rohstoffe und andere Verunreinigungen zu entfernen. Der erhaltene Filterkuchen wird dann gelöst und unter Verwendung eines natriumhaltigen Reagenzes in Tanshinon IIA Sulfonat Natrium umgewandelt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Tanshinon IIA Sulfonat Natrium verwendet typischerweise ein Mischlösungsmittel aus konzentrierter Schwefelsäure, Essigsäure und Essigsäureanhydrid für die Sulfonierungsreaktion. Dieses Verfahren ist stark korrosiv und verursacht erhebliche Umweltverschmutzung. Eine alternative Methode verwendet Schwefeltrioxid oder Schwefeltrioxid-Gemische in organischen Lösungsmitteln, die am Ende der Reaktion vollständig verbraucht werden, was zu weniger Umweltverschmutzung sowie höherer Ausbeute und Reinheit führt .

Analyse der chemischen Reaktionen

Arten von Reaktionen

Tanshinon IIA Sulfonat Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden.

Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Sulfonatgruppe

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Schwefeltrioxid für die Sulfonierung, Reduktionsmittel für Reduktionsreaktionen und Oxidationsmittel für Oxidationsreaktionen. Die Bedingungen variieren je nach gewünschter Reaktion, beinhalten aber typischerweise kontrollierte Temperaturen und bestimmte Lösungsmittel .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Tanshinon IIA Sulfonat Natrium, die unterschiedliche pharmakologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Tanshinon IIA Sulfonat Natrium hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Es wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.

Medizin: Es wird häufig zur Behandlung von Herz-Kreislauf-Erkrankungen, einschließlich Angina pectoris und Myokardinfarkt, eingesetzt. .

Industrie: Es wird bei der Herstellung von Pharmazeutika und anderen gesundheitsbezogenen Produkten verwendet

Wirkmechanismus

Tanshinon IIA Sulfonat Natrium entfaltet seine Wirkungen über verschiedene molekulare Ziele und Pfade. Es zielt auf Ca2±aktivierte Kaliumkanäle und Carboxylesterase 2 ab. Es wirkt auch als potenter negativer allosterischer Modulator des humanen purinergen Rezeptors P2X7. Darüber hinaus moduliert es Signalwege wie TLR/NF-κB und MAPKs/NF-κB und aktiviert den Nrf2-Weg, der die Expressionslevel mehrerer Gene mit zytoprotektiven Wirkungen kontrolliert .

Analyse Chemischer Reaktionen

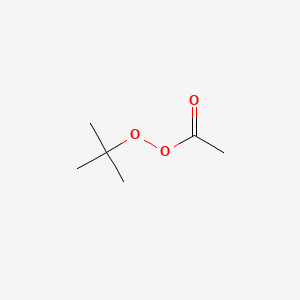

Types of Reactions

Tanshinone IIA sulfonate sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions.

Substitution: It can undergo substitution reactions, particularly involving the sulfonate group

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide for sulfonation, reducing agents for reduction reactions, and oxidizing agents for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of tanshinone IIA sulfonate sodium, which exhibit different pharmacological properties .

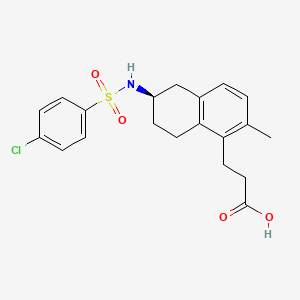

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tanshinon IIA: Die Stammverbindung von Tanshinon IIA Sulfonat Natrium, bekannt für ihre lipophilen Eigenschaften und ähnlichen pharmakologischen Wirkungen.

Tanshinon I: Ein weiteres Derivat von Tanshinon mit ähnlichen Eigenschaften, aber unterschiedlichen molekularen Zielen.

Cryptotanshinon: Eine verwandte Verbindung mit unterschiedlichen pharmakologischen Aktivitäten

Einzigartigkeit

Tanshinon IIA Sulfonat Natrium ist einzigartig aufgrund seiner Wasserlöslichkeit, die seine Bioverfügbarkeit und therapeutische Wirksamkeit im Vergleich zu seiner Stammverbindung, Tanshinon IIA, erhöht. Dies macht es besonders effektiv bei der Behandlung von Herz-Kreislauf-Erkrankungen und anderen Erkrankungen, bei denen die Wasserlöslichkeit für die Arzneimittelverabreichung entscheidend ist .

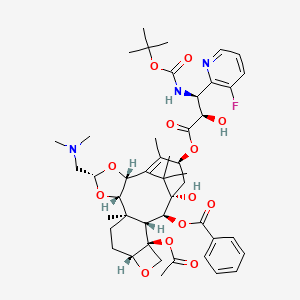

Eigenschaften

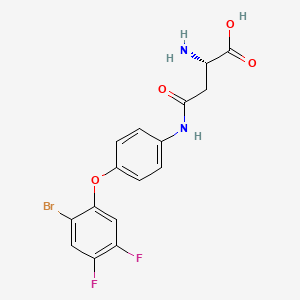

CAS-Nummer |

69659-80-9 |

|---|---|

Molekularformel |

C19H18NaO6S |

Molekulargewicht |

397.4 g/mol |

IUPAC-Name |

sodium;1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-2-sulfonate |

InChI |

InChI=1S/C19H18O6S.Na/c1-9-13-15(20)16(21)14-10-5-4-8-19(2,3)12(10)7-6-11(14)17(13)25-18(9)26(22,23)24;/h6-7H,4-5,8H2,1-3H3,(H,22,23,24); |

InChI-Schlüssel |

PUARXSTWTFFKFU-UHFFFAOYSA-N |

SMILES |

O=S(C1=C(C)C(C(C(C2=C3C=CC4=C2CCCC4(C)C)=O)=O)=C3O1)([O-])=O.[Na+] |

Isomerische SMILES |

CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)O.[Na] |

Aussehen |

Solid powder |

Key on ui other cas no. |

69659-80-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

danshen-201 DS-201 sodium tanshinone II A sulfonate sodium tanshinone IIA sulfonate tanshinone II A sodium sulfonate tanshinone IIA sulfonate |

Herkunft des Produkts |

United States |

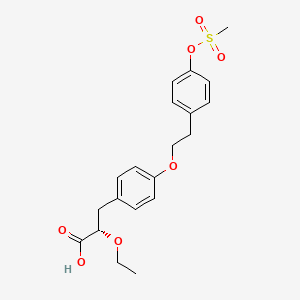

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B1683083.png)